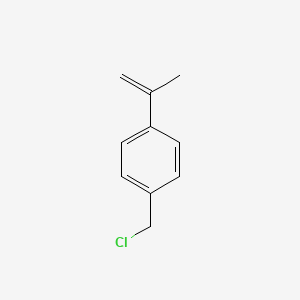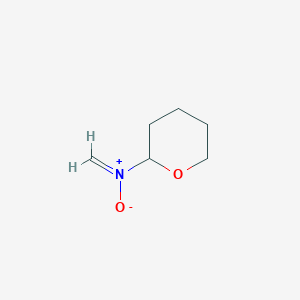
3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid is an organic compound characterized by a cyclohexene ring with a ketone group at the 6th position and a propanoic acid moiety attached to the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid typically involves the reaction of cyclohexanone with an appropriate propanoic acid derivative under controlled conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final product . The reaction conditions often require a solvent such as acetone and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of strong cyanide reagents like sodium cyanide or potassium cyanide can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism by which 3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid exerts its effects involves the interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a role in the biosynthesis of essential amino acids in plants . This inhibition can lead to the disruption of metabolic pathways and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-5-oxocyclohex-3-en-1-yl)propanoic acid: Similar structure with a methyl group at the 4th position.
Ethyl 3-(6-oxo-1-cyclohexen-1-yl)propanoate: An ester derivative with similar functional groups.
Uniqueness
3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
98954-51-9 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(6-oxocyclohexen-1-yl)propanoic acid |
InChI |
InChI=1S/C9H12O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h3H,1-2,4-6H2,(H,11,12) |
InChI Key |
HTIGGDUSWKLPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
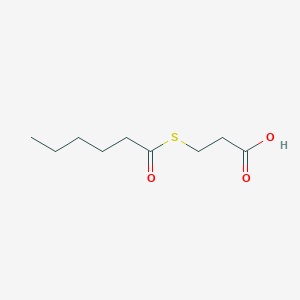
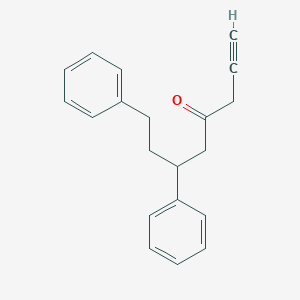
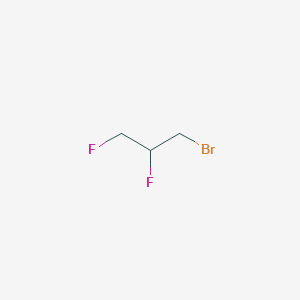

![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
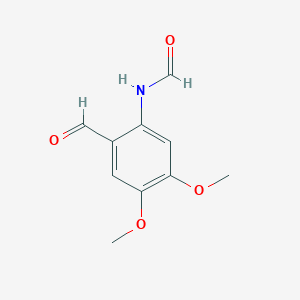
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
